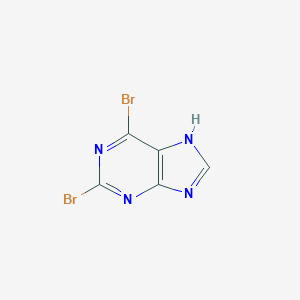

2,6-dibromo-7H-purine

Description

Properties

IUPAC Name |

2,6-dibromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDNCJJFMAZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152519 | |

| Record name | 2,6-Dibromo-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-41-4 | |

| Record name | 2,6-Dibromo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-1H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1196-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromo-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMO-1H-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498GW89H4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,6-dibromo-7H-purine from Uric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2,6-dibromo-7H-purine, a key intermediate in the development of novel therapeutics, starting from the readily available and bio-renewable resource, uric acid. This document details the multi-step synthesis, including experimental protocols, quantitative data, and process visualizations to aid researchers in the successful replication and optimization of this synthetic route.

Synthetic Strategy Overview

The synthesis of this compound from uric acid is a multi-step process that involves the initial conversion of uric acid into a more reactive purine derivative, followed by selective halogenation and dehalogenation steps. The proposed synthetic pathway is as follows:

-

Chlorination: Uric acid is first converted to the key intermediate 2,6,8-trichloropurine through a reaction with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine.

-

Selective Dechlorination: The resulting 2,6,8-trichloropurine undergoes selective catalytic hydrogenation to yield 2,6-dichloropurine. This step removes the chlorine atom at the C8 position.

-

Halogen Exchange: Finally, a halogen exchange reaction is performed on 2,6-dichloropurine to replace the chlorine atoms at the C2 and C6 positions with bromine, affording the target molecule, this compound.

This strategy leverages established chemical transformations and provides a logical route to the desired product.

Experimental Protocols

Step 1: Synthesis of 2,6,8-Trichloropurine from Uric Acid

This procedure is adapted from established methods for the chlorination of purine derivatives.

Reaction:

A Comprehensive Technical Guide to 2,6-dibromo-7H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-dibromo-7H-purine, a halogenated purine derivative of significant interest in medicinal chemistry and drug discovery. Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This document outlines its chemical and physical properties, safety and handling protocols, a representative synthetic method, and its role in the development of therapeutic agents.

Core Properties of this compound

This compound, while often referenced in its more stable tautomeric form, 2,6-dibromo-9H-purine, is a key building block in synthetic organic chemistry. The CAS number for the common tautomer, 2,6-dibromo-9H-purine, is 1196-41-4.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,6-dibromo-9H-purine. It is important to note that experimental data for the 7H-tautomer is limited, and the data presented here primarily pertains to the more commonly isolated 9H-tautomer.

| Property | Value | Source |

| CAS Number | 1196-41-4 | N/A |

| Molecular Formula | C₅H₂Br₂N₄ | N/A |

| Molecular Weight | 277.91 g/mol | N/A |

| Appearance | Off-white to light yellow powder | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the purine ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the purine core. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for two bromine atoms. |

| Infrared (IR) | Absorption bands characteristic of N-H and C=N bonds within the purine ring system. |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following safety information is based on data for structurally related brominated purines and general laboratory safety protocols.

GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

The synthesis of 7-substituted purine derivatives often starts from a commercially available purine core. The following is a generalized protocol for the N7-alkylation of a di-substituted purine, which can be adapted for the synthesis of 7-substituted derivatives of 2,6-dibromopurine.

General Synthesis of 7-Substituted Purines

This protocol is adapted from methodologies for the synthesis of N7-substituted purine analogs.

Materials:

-

2,6-dichloropurine (as a starting material, which would be brominated in a preceding step not detailed here)

-

Alkylating agent (e.g., 2-(bromomethyl)naphthalene)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the starting purine (e.g., 2,6-dichloropurine) in DMF, add potassium carbonate.

-

Add the desired alkylating agent to the mixture.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers and obtain the desired 7-substituted purine.[1]

Role in Drug Discovery and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. The bromine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic substitution, allowing for the facile introduction of various functional groups to explore structure-activity relationships.

Antitubercular Activity of 2,6-Disubstituted 7H-Purine Derivatives

A notable example of the therapeutic potential of 7H-purine derivatives is in the development of novel antitubercular agents. Studies have shown that certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines exhibit potent activity against Mycobacterium tuberculosis.[1]

These compounds have been identified as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.

The following diagram illustrates the general mechanism of action for these 7H-purine derivatives.

Caption: Inhibition of DprE1 by 7H-purine derivatives disrupts mycobacterial cell wall synthesis.

General Synthetic Workflow

The versatility of this compound as a synthetic precursor is a key aspect of its utility. The following diagram outlines a general workflow for the synthesis of diverse 2,6,7-trisubstituted purine libraries.

Caption: General workflow for the synthesis of a 2,6,7-trisubstituted purine library.

References

Spectroscopic Profile of 2,6-dibromo-7H-purine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-dibromo-7H-purine, a key intermediate in the synthesis of various biologically active purine derivatives. Due to the limited availability of directly published experimental spectra, this document presents a combination of predicted data from reliable computational sources and established experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 | Singlet | C8-H |

| ~14.0 | Broad Singlet | N7-H |

Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data of this compound (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C4 |

| ~152 | C2 |

| ~148 | C6 |

| ~145 | C8 |

| ~125 | C5 |

Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.

Table 3: Predicted IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | N-H Stretch |

| ~1600-1450 | Medium to Strong | C=C and C=N Stretching (Aromatic) |

| ~1300-1000 | Medium | C-N Stretching |

| Below 800 | Strong | C-Br Stretching |

Note: Predicted IR frequencies are typically calculated for the gas phase and may differ from experimental values obtained in the solid state (e.g., KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Relative Abundance (%) | Assignment |

| 277.86 / 279.86 / 281.86 | High | [M]+, [M+2]+, [M+4]+ (Isotopic pattern for 2 Br atoms) |

| 199 / 201 | Medium | [M - Br]+ |

| 172 / 174 | Medium | [M - Br - HCN]+ |

Note: The mass spectrum of a compound with two bromine atoms will exhibit a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

The resulting mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern for two bromine atoms should be clearly visible.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 2,6-dibromo-7H-purine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Based on the general characteristics of purine derivatives and related brominated heterocyclic compounds, a qualitative solubility profile for 2,6-dibromo-7H-purine can be inferred. Purines, as a class of molecules, exhibit a wide range of solubilities depending on their substitution patterns. For instance, the parent purine is water-soluble, but the introduction of hydrophobic substituents like bromine atoms is expected to decrease aqueous solubility and increase solubility in organic solvents.

The solubility of the closely related compound, 2,6-dibromopyridine, has been qualitatively described and is summarized in the table below.[1] This information can serve as a useful starting point for selecting appropriate solvents for this compound. It is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar aprotic and protic organic solvents.

Table 1: Qualitative Solubility of the Structurally Related Compound 2,6-Dibromopyridine in Various Organic Solvents [1]

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | High Solubility | |

| Ethers | Dioxane | Soluble |

| Halogenated Alkanes | Chloroform | Soluble |

| Carbon Tetrachloride | Soluble | |

| Ketones | Acetone | High Solubility |

| Alkanes | Hexane | Low Solubility |

| Aqueous Solutions | Water | Insoluble |

For many purine analogs that are poorly soluble in water, Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions, and ethanol can also be utilized.[2] The use of polar aprotic solvents like dimethylformamide (DMF) or DMSO can significantly enhance the solubility of purine derivatives.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.[1] The following protocol provides a robust framework for this determination.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. Ensuring an excess of solid is present is crucial for achieving equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.[1]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[1]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for several hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microparticles.[1]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound.[1]

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[1]

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a solid foundation for researchers and drug development professionals. By leveraging the qualitative solubility information of structurally similar compounds and implementing the detailed experimental protocol provided, accurate and reliable solubility data can be generated. This information is indispensable for the advancement of research and the development of new chemical entities.

References

Crystal Structure of 2,6-dibromo-7H-purine: A Search for Definitive Data

Despite a comprehensive search of chemical and crystallographic databases, a definitive public record of the crystal structure of 2,6-dibromo-7H-purine, including its specific crystallographic data and detailed experimental protocols for its synthesis and crystallization, could not be located. While information on chemically related purine derivatives is available, the precise data for the target molecule remains elusive.

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a comprehensive overview of the crystal structure of this compound. However, extensive searches across various scientific databases, including PubChem and the Cambridge Crystallographic Data Centre (CCDC), did not yield a Crystallographic Information File (CIF) or a peer-reviewed publication detailing the crystal structure of this specific compound.

While the compound this compound is listed in some chemical supplier catalogs, these sources do not provide the in-depth crystallographic data required for a thorough analysis.[1]

Data on Related Purine Structures

For comparative purposes, crystallographic data for analogous purine derivatives have been reported. For instance, the crystal structure of 2,6-dichloro-7-isopropyl-7H-purine has been determined and its details are publicly available.[2] This highlights that while the general purine scaffold is of significant interest to the scientific community, the specific 2,6-dibromo derivative may not have been synthesized and characterized crystallographically, or at least, the data has not been deposited in public databases.

Synthesis and Biological Activity of Purine Derivatives

The broader family of purine derivatives is a cornerstone in medicinal chemistry, with numerous synthetic methodologies and biological activities reported.[3][4] Purines are integral to the structure of nucleic acids and play crucial roles in cellular signaling and energy metabolism.[4][5] Consequently, substituted purines are widely investigated as potential therapeutic agents, including as anticancer, antiviral, and anti-inflammatory drugs.[3][6][7][8]

The general synthesis of substituted purines often involves the modification of a pre-existing purine core. For example, the synthesis of 2,6,9-trisubstituted purines has been described, showcasing the chemical tractability of the purine ring system. However, a specific, detailed protocol for the synthesis and subsequent crystallization of this compound was not found in the available literature.

Challenges and Future Directions

The absence of public crystallographic data for this compound presents a knowledge gap for researchers interested in the structure-activity relationships of halogenated purines. The precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, is critical for understanding the compound's physical and chemical properties, and for designing new derivatives with enhanced biological activity.

Future work in this area would require the de novo synthesis of this compound, followed by the growth of single crystals suitable for X-ray diffraction analysis. The successful determination of its crystal structure would be a valuable addition to the body of knowledge on purine chemistry and would provide a solid foundation for further computational and experimental studies.

Conclusion

While a comprehensive technical guide on the crystal structure of this compound cannot be provided at this time due to the lack of available data, this report summarizes the current state of knowledge and highlights the need for further experimental work. The rich chemistry and biological importance of the purine scaffold suggest that the synthesis and structural characterization of this compound would be a worthwhile endeavor for the scientific community. Researchers interested in this specific molecule may need to undertake its synthesis and crystallographic analysis to obtain the desired data.

References

- 1. 1196-41-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 4. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism of 2,6-Dibromopurine: An In-depth Technical Guide on the 7H vs. 9H Isomers

For Researchers, Scientists, and Drug Development Professionals

The tautomeric state of purine derivatives is a critical determinant of their chemical and biological properties, influencing everything from reaction outcomes to interactions with biological targets. In the case of 2,6-dibromopurine, a versatile synthetic intermediate in medicinal chemistry, the equilibrium between the 7H and 9H tautomers is of paramount importance. This technical guide provides a comprehensive overview of the tautomerism of 2,6-dibromopurine, detailing the theoretical and experimental approaches used to characterize the relative stability and properties of the 7H and 9H isomers.

Introduction to Purine Tautomerism

Purine and its derivatives can exist in various tautomeric forms due to the migration of a proton among the nitrogen atoms of the heterocyclic rings. For most neutral purines in solution, the tautomeric equilibrium is dominated by the N7H and N9H forms.[1][2] The relative population of these tautomers is influenced by factors such as the nature and position of substituents, solvent polarity, and temperature.[3][4] Understanding this equilibrium is crucial as the distinct electronic and steric profiles of the 7H and 9H tautomers can lead to different hydrogen bonding patterns and receptor interactions, thereby affecting their pharmacological activity.

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[3][5] The B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), is a widely accepted level of theory for such investigations, providing a good balance between accuracy and computational cost.[5][6] These calculations can determine the electronic energies and Gibbs free energies of the tautomers in the gas phase and in solution, often modeled using the Polarizable Continuum Model (PCM).[5][7]

Illustrative Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data for the 7H- and 9H-tautomers of 2,6-dibromopurine, based on the expected trends from computational studies of similar purine derivatives. These values should be considered illustrative and would require specific DFT calculations on 2,6-dibromopurine for validation.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Gas Phase | |||

| 9H-2,6-dibromopurine | 0.00 | 0.00 | ~85 |

| 7H-2,6-dibromopurine | 1.20 | 1.15 | ~15 |

| Aqueous Solution (PCM) | |||

| 9H-2,6-dibromopurine | 0.00 | 0.00 | ~60 |

| 7H-2,6-dibromopurine | -0.25 | -0.30 | ~40 |

Experimental Protocols for Tautomer Characterization

Computational Chemistry Protocol

This protocol outlines a typical DFT calculation to determine the relative stability of the 7H and 9H tautomers of 2,6-dibromopurine.

-

Software : Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology :

-

Construct the 3D structures of the 7H- and 9H-tautomers of 2,6-dibromopurine.

-

Perform geometry optimizations and frequency calculations in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. The absence of imaginary frequencies confirms a true energy minimum.[5]

-

To model a solvent environment (e.g., water), perform a second set of optimizations and frequency calculations using the Polarizable Continuum Model (PCM).[5][7]

-

Extract the electronic energies (with zero-point vibrational energy correction) and the Gibbs free energies from the output files.

-

Calculate the relative energies of the 7H tautomer with respect to the more stable 9H tautomer.

-

The relative populations of the tautomers can be estimated using the Boltzmann distribution equation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for the direct observation and quantification of tautomers in solution.[1][2] At room temperature, the proton exchange between the N7 and N9 positions is often fast on the NMR timescale, resulting in a single set of averaged signals. By lowering the temperature, this exchange can be slowed down, allowing for the resolution of distinct signals for each tautomer.

Illustrative Protocol for Low-Temperature ¹H and ¹³C NMR:

-

Sample Preparation : Dissolve 2,6-dibromopurine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., methanol-d₄, dimethylformamide-d₇).

-

Instrumentation : Use a high-field NMR spectrometer equipped with a variable temperature unit.

-

Data Acquisition :

-

Acquire standard ¹H and ¹³C spectra at room temperature (e.g., 298 K).

-

Gradually decrease the temperature in increments (e.g., 10 K) and acquire spectra at each step until signal separation is observed. Optimal temperatures for resolving purine tautomers are often in the range of 213 K to 253 K.[1]

-

-

Data Analysis :

-

Analyze the low-temperature spectra for the appearance of new sets of signals corresponding to the 7H and 9H tautomers.

-

Integrate the signals of the distinct tautomers in the ¹H spectrum to determine their relative populations.

-

Utilize 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, to aid in the assignment of signals to specific atoms in each tautomer.

-

Ultraviolet/Visible (UV-Vis) Spectroscopy

The electronic transitions of purine tautomers are sensitive to the position of the proton, leading to distinct UV-Vis absorption spectra for each form.

Illustrative Protocol for UV-Vis Spectroscopy:

-

Sample Preparation : Prepare dilute solutions (e.g., 10-50 µM) of 2,6-dibromopurine in solvents of varying polarity (e.g., water, ethanol, acetonitrile, cyclohexane).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Record the absorption spectra over a wavelength range of approximately 200-400 nm.

-

Data Analysis :

-

Deconvolute the overlapping spectra of the tautomers using computational methods if necessary.

-

Compare the experimental spectra with theoretically calculated spectra for the different tautomers to aid in their identification.

-

Changes in the absorption maxima and molar absorptivity with solvent polarity can provide insights into the relative stability of the tautomers in different environments.

-

Conclusion

The tautomeric equilibrium between the 7H and 9H isomers of 2,6-dibromopurine is a critical aspect of its chemistry that has significant implications for its use in drug discovery and development. While the 9H tautomer is likely the more stable form in the gas phase, the small energy difference and the influence of the solvent can lead to a significant population of the 7H tautomer in solution. A combination of computational modeling and experimental techniques, particularly low-temperature NMR spectroscopy, provides a robust framework for the characterization and quantification of these tautomers. A thorough understanding of this equilibrium is essential for predicting the behavior of 2,6-dibromopurine in synthetic reactions and its interactions with biological systems.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. NMR Quantification of Tautomeric Populations in Biogenic Purine Bases | Semantic Scholar [semanticscholar.org]

- 3. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]

- 4. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Chemical Stability and Storage of 2,6-dibromo-7H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,6-dibromo-7H-purine, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of specific stability data for this compound, this guide combines information from safety data sheets, general principles of chemical stability for related halogenated purine analogs, and established methodologies for forced degradation studies. The information herein is intended to guide researchers in the proper handling, storage, and evaluation of this compound to ensure its integrity and prevent the formation of unwanted degradation products.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂N₄ | - |

| Molecular Weight | 277.90 g/mol | - |

| Appearance | White to off-white crystalline powder | General Observation |

| Melting Point | >300 °C | [1] |

| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform. | [2] |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The primary recommendation is to store the compound in a cool, dry, and dark environment.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Sealed under an inert atmosphere (e.g., Argon or Nitrogen) in a dry environment. | To prevent hydrolysis from atmospheric moisture and potential oxidation. |

| Light | Protect from light. | To prevent photolytic degradation. Halogenated organic compounds can be susceptible to light-induced degradation. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials). | To prevent contamination and exposure to environmental factors. |

Chemical Stability Profile

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. These pathways are critical for identifying potential impurities that may arise during storage or in formulated products.

-

Hydrolysis: The C-Br bonds in the purine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of mono- and di-hydroxy-purine derivatives. The bromine at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.

-

Photodegradation: Exposure to UV or visible light may induce homolytic cleavage of the C-Br bonds, leading to the formation of radical intermediates and subsequent degradation products.

-

Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, although its high melting point suggests significant thermal stability.

Below is a conceptual diagram illustrating potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation of the compound to identify potential degradants and develop stability-indicating analytical methods.[4][5]

General Experimental Workflow

The following workflow outlines the key steps in assessing the chemical stability of this compound.

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies

The following protocols are based on general guidelines for forced degradation studies and can be adapted for this compound.

4.2.1. Preparation of Stock Solution

-

Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble, such as methanol or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL.

4.2.2. Acid and Base Hydrolysis

-

Objective: To assess stability in acidic and basic conditions.

-

Methodology:

-

To separate aliquots of the stock solution, add an equal volume of 1 M HCl (for acid hydrolysis) and 1 M NaOH (for base hydrolysis).

-

Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

-

Analyze by a stability-indicating HPLC method.

-

4.2.3. Oxidative Degradation

-

Objective: To evaluate susceptibility to oxidation.

-

Methodology:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Monitor the reaction at various time points.

-

Analyze the samples by HPLC.

-

4.2.4. Photostability Testing

-

Objective: To determine the effect of light exposure.

-

Methodology (based on ICH Q1B guidelines): [6][7]

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

4.2.5. Thermal Degradation

-

Objective: To assess stability at elevated temperatures.

-

Methodology:

-

Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., up to several weeks).

-

At regular intervals, withdraw samples, prepare solutions, and analyze by HPLC.

-

Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

-

Method Validation: The analytical method should be validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its major degradants.

Summary of Recommendations

| Aspect | Recommendation |

| Storage | Store at 2-8°C, protected from light and moisture, in a tightly sealed container. |

| Handling | Handle in a well-ventilated area, avoiding the creation of dust. Use appropriate personal protective equipment (gloves, safety glasses). |

| Stability Assessment | Conduct forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to understand the degradation profile. |

| Analytical Monitoring | Develop and validate a stability-indicating HPLC method to monitor the purity of the compound over time and to identify and quantify any degradation products. |

Conclusion

While this compound is a stable solid under recommended storage conditions, it has the potential to degrade under stress conditions such as acidic or basic pH, exposure to light, and oxidizing agents. For researchers and drug development professionals, a thorough understanding and experimental evaluation of its stability are paramount to ensure the quality and reliability of experimental results and the development of safe and effective pharmaceutical products. The protocols and information provided in this guide serve as a starting point for establishing a comprehensive stability program for this compound.

References

- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ijmr.net.in [ijmr.net.in]

The Genesis of a Key Chemical Intermediate: The Discovery and First Synthesis of 2,6-dibromo-7H-purine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,6-dibromo-7H-purine, a halogenated purine derivative, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its discovery and initial synthesis laid the groundwork for the development of numerous purine analogs with therapeutic potential. This technical guide provides an in-depth overview of the first reported synthesis of this compound, detailing the experimental protocol, and presenting key physical and chemical data. Furthermore, this document explores the broader context of its utility as a versatile intermediate in medicinal chemistry.

Introduction

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules such as nucleic acids and coenzymes. The strategic functionalization of the purine ring system has led to the development of a multitude of drugs with diverse therapeutic applications, including antiviral, anticancer, and immunosuppressive agents. Halogenated purines, in particular, are highly valued as versatile intermediates due to the reactivity of the carbon-halogen bond, which allows for subsequent nucleophilic substitution and cross-coupling reactions.

The first comprehensive study detailing the synthesis and properties of a range of purine derivatives, including 2,6-dibromopurine, was reported by Albert and Brown in their seminal 1954 paper in the Journal of the Chemical Society. This work provided a foundational method for the preparation of dihalogenated purines, opening avenues for the synthesis of novel purine-based compounds.

First Synthesis of this compound

The initial synthesis of this compound was achieved through the bromination of xanthine. This method, detailed by Albert and Brown, involves the direct conversion of the hydroxyl groups of xanthine to bromine atoms using a phosphoryl bromide/phosphorus pentabromide mixture.

Synthetic Workflow

The synthesis proceeds in a single step from the readily available starting material, xanthine. The workflow can be visualized as a direct transformation of the purine core.

Experimental Protocol

The following protocol is based on the method described by Albert and Brown (1954) for the synthesis of 2,6-dihalogenated purines from xanthine.

Materials:

-

Xanthine

-

Phosphoryl bromide (POBr₃)

-

Phosphorus pentabromide (PBr₅)

-

Sealed tube apparatus

-

Heating mantle or oil bath

-

Apparatus for filtration under reduced pressure

-

Recrystallization solvents (e.g., water or ethanol)

Procedure:

-

A mixture of xanthine, phosphoryl bromide, and phosphorus pentabromide is placed in a sealed glass tube.

-

The tube is heated at a high temperature (typically in the range of 150-160°C) for several hours to ensure the complete conversion of the hydroxyl groups to bromine atoms.

-

After the reaction is complete, the tube is cooled to room temperature, and the contents are carefully treated with a suitable quenching agent, such as crushed ice or cold water, to decompose the excess phosphorus halides.

-

The crude this compound precipitates out of the aqueous solution.

-

The solid product is collected by filtration under reduced pressure and washed with cold water to remove any inorganic byproducts.

-

The crude product is then purified by recrystallization from an appropriate solvent, such as water or ethanol, to yield the pure this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂N₄ | - |

| Molecular Weight | 277.91 g/mol | - |

| Appearance | Crystalline solid | [1] |

| Melting Point | Decomposes above 180 °C | [1] |

| Solubility | Sparingly soluble in hot water | [1] |

Spectroscopic Data

While the original publication by Albert and Brown focused on the synthesis and chemical properties, modern analytical techniques provide detailed structural information. The following table presents expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | A singlet for the C8-H proton, and a broad singlet for the N7-H proton (chemical shifts would depend on the solvent). |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the purine ring, with the C2 and C6 carbons showing shifts indicative of being bonded to bromine. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two bromine atoms. |

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile chemical intermediate for the synthesis of more complex purine derivatives. The two bromine atoms at the 2 and 6 positions can be selectively displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Logical Relationship in Derivative Synthesis

The differential reactivity of the C2-Br and C6-Br bonds, or the sequential displacement of these halogens, is a key strategy in the synthesis of disubstituted purines.

This stepwise functionalization allows for the creation of a diverse library of 2,6-disubstituted purines, which can then be screened for various biological activities.

Conclusion

The discovery and first synthesis of this compound by Albert and Brown marked a significant milestone in purine chemistry. Their method provided a practical route to a key intermediate that has since been instrumental in the development of a vast number of purine-based compounds. The ability to selectively modify the 2 and 6 positions of the purine ring continues to make this compound a valuable tool for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Potential Biological Activities of Dibrominated Purines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. Chemical modification of this privileged structure offers a robust strategy for the development of novel bioactive compounds. Among these modifications, bromination, particularly di-bromination, has emerged as a key approach for generating potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the known biological activities of dibrominated purine derivatives, with a primary focus on their anticancer potential through the inhibition of cyclin-dependent kinases (CDKs). We present quantitative data on their cytotoxic and kinase inhibitory activities, detail relevant experimental protocols for their synthesis and evaluation, and visualize key signaling pathways to contextualize their mechanism of action.

Introduction: The Purine Scaffold in Drug Discovery

Purines, consisting of a fused pyrimidine and imidazole ring system, are fundamental to all life. They are integral components of nucleic acids (adenine and guanine), energy carriers (adenosine triphosphate - ATP), and signaling molecules (cyclic adenosine monophosphate - cAMP). The structural similarity of synthetic purine analogues to endogenous ligands, particularly ATP, makes them ideal candidates for competitive inhibitors of ATP-binding proteins, a vast class that includes protein kinases.

Kinases play a pivotal role in cellular signal transduction, regulating processes such as cell cycle progression, proliferation, apoptosis, and differentiation. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for modern drug discovery. The development of selective kinase inhibitors has revolutionized oncology, and purine derivatives have been at the forefront of this effort. Roscovitine, a 2,6,9-trisubstituted purine, is a well-known example of a potent CDK inhibitor that has undergone clinical investigation.

Bromine substitution on the purine ring can significantly enhance binding affinity and selectivity for target proteins by forming halogen bonds and increasing lipophilicity. This guide focuses specifically on dibrominated purine derivatives, exploring their synthesis, biological evaluation, and therapeutic potential.

Anticancer Activity of Dibrominated Purine Derivatives

Dibrominated purines, particularly those substituted at the 2, 6, and 9 positions, have demonstrated significant potential as anticancer agents. Their primary mechanism of action is often the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and induction of apoptosis.

Quantitative Cytotoxicity and Kinase Inhibition Data

The antiproliferative and kinase inhibitory activities of various 2,6,9-trisubstituted purine derivatives have been evaluated against multiple cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While data for simple dibrominated purines is limited in publicly accessible literature, studies on more complex trisubstituted derivatives, which often start from a dibrominated scaffold, provide valuable insights into their potential.

Below are tables summarizing the reported IC50 values for representative 2,6,9-trisubstituted purine derivatives.

Table 1: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives Against Various Cancer Cell Lines [1][2][3]

| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Cancer Cell Line | IC50 (µM) |

| 4e | -Cl | -NH-benzyl | -isopentyl | HeLa | 2.7 |

| 4g | -Cl | -NH-(4-methoxybenzyl) | -isopropyl | HCT116 | 7.1 |

| 4i | -Cl | -NH-(4-methoxybenzyl) | -isobutyl | H1975 | 3.4 |

| 4i | -Cl | -NH-(4-methoxybenzyl) | -isobutyl | HCT116 | 1.6 |

| 7h | -arylpiperazinyl | -(various) | -(various) | HL-60 | Induces Apoptosis |

Note: The core structure for compounds in Table 1 is a 2-chloro-6-amino-9-alkyl-purine, derived from a 2,6-dichloropurine intermediate.

Table 2: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives [4]

| Compound ID | Target Kinase | IC50 |

| 4f | Bcr-Abl | 70 nM |

| 5b | FLT3-ITD | 0.38 µM |

| 5j | BTK | 0.41 µM |

| Compound V | Bcr-Abl | 40 nM |

| Compound V | BTK | 0.58 µM |

Note: These compounds feature complex substitutions at the C2, C6, and N9 positions, demonstrating the potential of the purine scaffold for potent and selective kinase inhibition.

Mechanism of Action: Targeting the CDK5 Signaling Pathway

A key mechanism through which purine derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). CDK5, in particular, is an intriguing target. While traditionally known for its role in the central nervous system, its dysregulation has been implicated in cancer progression, cell survival, and apoptosis. Purine-based inhibitors, by competing with ATP, can block the catalytic activity of CDK5, thereby modulating downstream signaling pathways that control cell life and death.

Visualization of the CDK5 Signaling Pathway

The following diagram illustrates a simplified CDK5 signaling pathway, highlighting its dual role in both promoting cell survival and inducing apoptosis, and indicating the point of inhibition by purine analogues.

In this pathway, the active CDK5/p35 complex can promote cell survival by inhibiting pro-apoptotic proteins like JNK3.[1] However, under cellular stress, p35 can be cleaved to p25, leading to the formation of a hyperactive CDK5/p25 complex. This complex can aberrantly phosphorylate targets like p53, thereby promoting apoptosis. Dibrominated purine derivatives can inhibit both the pro-survival and pro-apoptotic functions of CDK5, and the ultimate cellular outcome (cell cycle arrest vs. apoptosis) often depends on the cellular context and the specific inhibitor profile.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a key dibrominated purine intermediate and for the biological assays used to evaluate its activity.

Synthesis of 2,6-Dichloropurine

2,6-Dichloropurine is a crucial precursor for the synthesis of a wide range of 2,6,9-trisubstituted purine derivatives, including dibrominated analogues (via subsequent halogen exchange reactions). A common and effective method for its preparation involves the chlorination of xanthine.

Workflow for the Synthesis of 2,6-Dichloropurine

Detailed Protocol: [5]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine in phosphorus oxychloride (POCl₃).

-

Catalyst Addition: To this suspension, add a catalytic amount of a weak nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base facilitates the chlorination process.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,6-dichloropurine can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Note: This protocol provides a general guideline. Specific temperatures, reaction times, and reagent ratios should be optimized based on the specific scale and laboratory conditions.

In Vitro CDK5 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound (e.g., a dibrominated purine derivative) against CDK5 kinase activity using a luminescence-based assay that quantifies ADP production.

Workflow for CDK5 Kinase Inhibition Assay

Detailed Protocol: (Adapted from ADP-Glo™ Kinase Assay methodologies)[6]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT).

-

Inhibitor Dilutions: Prepare a serial dilution series of the test compound in 100% DMSO. Subsequently, dilute this series into the Kinase Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

-

Enzyme Solution: Dilute the CDK5/p25 enzyme to its optimal working concentration in Kinase Buffer.

-

Substrate/ATP Solution: Prepare a mixture of the substrate (e.g., Histone H1) and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for CDK5 to ensure competitive binding results.

-

-

Kinase Reaction:

-

Add 1 µL of the serially diluted inhibitor or DMSO vehicle to the wells of a 384-well plate.

-

Add 2 µL of the diluted CDK5/p25 enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a compatible plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the CDK5 activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Conclusion and Future Directions

Dibrominated purines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to be readily synthesized and modified, coupled with their inherent capacity to competitively inhibit ATP-binding sites on key cellular regulators like CDKs, makes them an attractive scaffold for further drug development.

The data presented in this guide highlight the promising cytotoxic and kinase inhibitory activities of substituted purine derivatives. The detailed protocols provide a framework for the synthesis and evaluation of new analogues. Future research should focus on synthesizing and evaluating simpler, foundational dibrominated purines to establish a clear baseline for structure-activity relationships (SAR). Furthermore, comprehensive kinase profiling and in vivo efficacy studies of the most potent compounds will be crucial steps in translating the potential of this chemical class into clinically effective therapies. The continued exploration of dibrominated purines is a promising avenue for the discovery of next-generation targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

Commercial Suppliers and Technical Guide for 2,6-dibromo-7H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-dibromo-7H-purine, a key intermediate in the synthesis of various biologically active compounds. This document outlines its commercial availability, key quantitative data, a representative synthetic protocol, and its application in the development of kinase inhibitors.

Commercial Availability

This compound (CAS No. 1196-41-4) is readily available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for medicinal chemistry and drug discovery. Some of the prominent suppliers include:

-

BLD Pharm

-

Shanghai Amole Biotechnology Co., Ltd.

-

Chemsrc

Physicochemical and Quantitative Data

The following tables summarize the typical physical and chemical properties of this compound. This data is compiled from supplier information and publicly available safety data sheets. For lot-specific data, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier. A representative CoA for a related purine derivative, 2,6-diamino-7H-purine, indicates that purity is typically determined by High-Performance Liquid Chromatography (HPLC) and identity is confirmed by ¹H NMR spectroscopy.[1]

| Identifier | Value |

| CAS Number | 1196-41-4 |

| Molecular Formula | C₅H₂Br₂N₄ |

| Molecular Weight | 277.90 g/mol |

| Property | Value |

| Appearance | Off-white to light yellow solid (representative) |

| Purity (HPLC) | ≥ 95% (typical) |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO |

Synthesis of this compound

This compound can be synthesized from commercially available starting materials such as uric acid. The following is a generalized experimental protocol based on established methods for the synthesis of substituted purines.

Experimental Protocol: Synthesis from Uric Acid

Materials:

-

Uric Acid

-

Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other high-boiling tertiary amine)

-

Inert solvent (e.g., acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth

Procedure:

-

A mixture of uric acid and an excess of phosphorus oxybromide (or a mixture of PBr₅ and POCl₃) in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.

-

A high-boiling tertiary amine, such as N,N-dimethylaniline, is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.

-

The acidic solution is then neutralized with a solution of sodium hydroxide.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

This procedure provides a general guideline. For specific reaction conditions, including stoichiometry, reaction times, and purification methods, it is recommended to consult detailed synthetic procedures in the chemical literature.

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

This compound serves as a versatile starting material for the synthesis of a wide array of substituted purine derivatives, many of which exhibit potent inhibitory activity against various protein kinases. The bromine atoms at the 2- and 6-positions are amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities.

Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Substituted purines are a well-established class of cyclin-dependent kinase (CDK) inhibitors.[2] The synthesis of these inhibitors often involves the sequential displacement of the bromine atoms on the 2,6-dibromopurine core. For instance, reaction with various amines can introduce side chains that occupy the ATP-binding pocket of the kinase, leading to potent and selective inhibition.

The general workflow for utilizing this compound in the synthesis of CDK inhibitors is depicted in the following diagram.

Caption: Synthetic workflow for CDK inhibitors.

Involvement in Purinergic Signaling Pathways

Purine derivatives are central to purinergic signaling, a form of extracellular communication mediated by purine nucleosides and nucleotides like adenosine and ATP.[3][4][5] These signaling molecules activate purinergic receptors, which are implicated in a vast array of physiological and pathological processes, including inflammation, neurotransmission, and cancer.[3][4][5]

This compound, as a synthetic precursor, allows for the creation of novel purine derivatives that can be used as chemical probes to study these pathways or as potential therapeutic agents that modulate the activity of purinergic receptors or the enzymes involved in purine metabolism. The diagram below illustrates the general concept of purinergic signaling.

Caption: Key components of purinergic signaling.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,6-disubstituted purines using 2,6-dibromo-7H-purine

An Application Note on the Synthesis of 2,6-Disubstituted Purines using 2,6-Dibromo-7H-Purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including kinase inhibitors for anticancer therapy.[1][2][3] Specifically, 2,6,9-trisubstituted purines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), platelet-derived growth factor receptor (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3-ITD), making them attractive candidates for drug development.[2][4] The versatile starting material, this compound, provides a strategic platform for introducing diverse functionalities at the C2 and C6 positions through various synthetic methodologies.

This document provides detailed protocols and application notes for the synthesis of 2,6-disubstituted purines from 2,6-dibromopurine, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Synthetic Strategies & Reactivity

The functionalization of 2,6-dibromopurine can be achieved with high regioselectivity. The C6 position is generally more reactive towards both nucleophilic substitution and palladium-catalyzed coupling than the C2 position.[5][6] This differential reactivity allows for a stepwise approach to synthesize unsymmetrically substituted purines.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.[7]

-

Nucleophilic Aromatic Substitution (SNAr): Displaces bromide with various nucleophiles (amines, alkoxides, thiolates).[5]

Diagram: General Synthetic Workflow

Caption: Stepwise synthesis of 2,6-disubstituted purines from 2,6-dibromopurine.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting aryl halides with boronic acids.[8] This reaction is highly effective for introducing aryl or alkenyl substituents onto the purine core.[9][10] Selective mono-arylation at the C6 position can be achieved by using one equivalent of boronic acid, followed by a second coupling to functionalize the C2 position.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Halopurine | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | - | K₃PO₄ (2.0) | Toluene | 100 | 2-Chloro-6-phenyl | 77[10] |

| 2 | 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid (3.0) | Pd₂(dba)₃ (1.5) | - | K₃PO₄ (3.0) | Toluene | 100 | 2,6-Diphenyl | 84[10] |

| 3 | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic Acid (1.0) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 100 | 6-Chloro-2-phenyl | 81[10] |

| 4 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Mono-arylated | ~70-80[8] |

| 5 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Di-arylated | >90[8] |

Note: Data for dichloropurines and dibromopyridine are presented as models for the reactivity of 2,6-dibromopurine.

Experimental Protocol: Selective C6-Arylation of 2,6-Dibromopurine

This protocol is adapted from procedures for similar substrates and is designed to favor mono-substitution.[8]

Materials:

-

This compound (or N9-protected derivative) (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and Degassed Water (4:1 ratio)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopurine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add the toluene and degassed water solvent mixture.

-

Execution: Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of starting material.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination